molecular formula C15H20N2O3 B1400824 Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate CAS No. 1307909-16-5

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

Cat. No. B1400824
M. Wt: 276.33 g/mol
InChI Key: IKQDRJWROSNQEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is 1S/C15H20N2O3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10,16H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Properties

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate has been explored in the synthesis of new compounds with potential biological properties. For instance, it has been used in the synthesis of new piperidine substituted benzothiazole derivatives. These derivatives, particularly one compound, showed significant antibacterial activity, and another demonstrated notable antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Potential

The compound has also been incorporated in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These derivatives have been evaluated as promising anticancer agents, with some showing strong anticancer activity comparable to doxorubicin, a well-known anticancer drug (Rehman et al., 2018).

Antituberculosis Activity

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate has been used in designing and synthesizing thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds, particularly one specific analogue, showed significant activity against both Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential as antituberculosis agents (Jeankumar et al., 2013).

Application in Integrin Antagonism

The compound has been a part of the development of GPIIb/IIIa integrin antagonists. These antagonists, particularly Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have shown promise in inhibiting human platelet aggregation, indicating potential for antithrombotic treatment (Hayashi et al., 1998).

Analytical and Spectral Studies

This compound has also been used in analytical and spectral studies. For instance, it was part of a study involving the synthesis and characterization of furan ring containing organic ligands. These studies often aim to understand the chemical properties and potential applications of the synthesized compounds (Patel, 2020).

properties

IUPAC Name

ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQDRJWROSNQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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